N-[(1Z)-3-oxo-3-(piperidin-1-yl)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide
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Overview
Description
N-[(1Z)-3-oxo-3-(piperidin-1-yl)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes a piperidine ring, a trifluoromethyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-oxo-3-(piperidin-1-yl)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide involves multiple steps, including the formation of the piperidine ring, the introduction of the trifluoromethyl group, and the coupling of the furan ring. Common synthetic methods include:
Ullmann-type reactions: These involve the coupling of aryl halides using copper catalysts.
Buchwald–Hartwig cross-couplings: These reactions use palladium catalytic systems to couple aryl halides.
Chan–Lam cross-couplings: These involve the coupling of phenols with arylboronic acids using copper catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-3-oxo-3-(piperidin-1-yl)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(1Z)-3-oxo-3-(piperidin-1-yl)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1Z)-3-oxo-3-(piperidin-1-yl)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
Molecular Formula |
C26H23F3N2O3 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-[(Z)-3-oxo-3-piperidin-1-yl-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H23F3N2O3/c27-26(28,29)20-11-7-10-19(16-20)23-13-12-21(34-23)17-22(25(33)31-14-5-2-6-15-31)30-24(32)18-8-3-1-4-9-18/h1,3-4,7-13,16-17H,2,5-6,14-15H2,(H,30,32)/b22-17- |
InChI Key |
RWBZEVPTEMTDBA-XLNRJJMWSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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